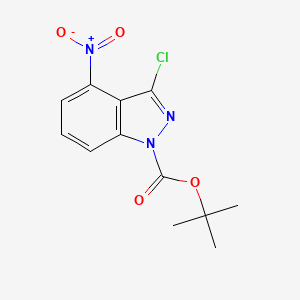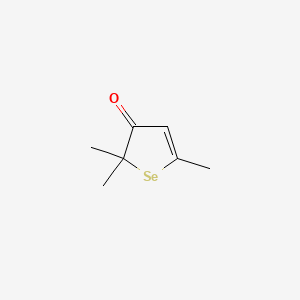
3(2H)-Selenophenone, 2,2,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Selenophenone, 2,2,5-trimethyl- is an organoselenium compound characterized by a selenophene ring substituted with three methyl groups at positions 2, 2, and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Selenophenone, 2,2,5-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2,5-trimethyl-3-pentanone with selenium dioxide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 3(2H)-Selenophenone, 2,2,5-trimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Selenophenone, 2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenophenes with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the selenophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted selenophenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3(2H)-Selenophenone, 2,2,5-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential biological activity is being explored, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: The compound is used in the development of advanced materials, including semiconductors and catalysts.
Mécanisme D'action
The mechanism by which 3(2H)-Selenophenone, 2,2,5-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenophene ring can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the compound’s ability to form stable complexes with metals and other molecules contributes to its diverse biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenophene: The parent compound without the trimethyl substitution.
2,5-Dimethylselenophene: A similar compound with two methyl groups.
3-Methylselenophene: A selenophene with a single methyl group at position 3.
Uniqueness
3(2H)-Selenophenone, 2,2,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
57556-11-3 |
|---|---|
Formule moléculaire |
C7H10OSe |
Poids moléculaire |
189.12 g/mol |
Nom IUPAC |
2,2,5-trimethylselenophen-3-one |
InChI |
InChI=1S/C7H10OSe/c1-5-4-6(8)7(2,3)9-5/h4H,1-3H3 |
Clé InChI |
FCOUBLGHJRWHJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C([Se]1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
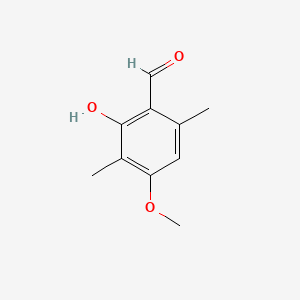
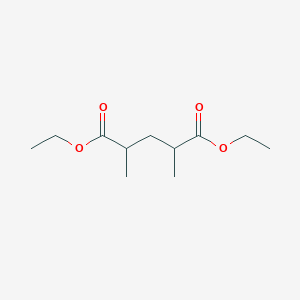
![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
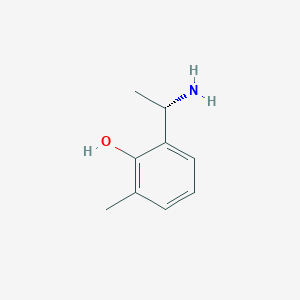
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)
![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)
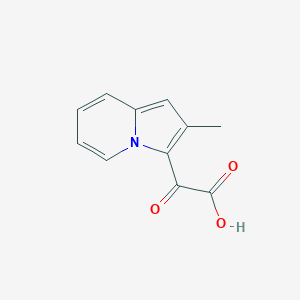
![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)
